
1-Iodoocta-3,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodoocta-3,4-diene is an organic compound characterized by the presence of an iodine atom attached to an octadiene structure. This compound falls under the category of dienes, which are hydrocarbons containing two double bonds. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
The synthesis of 1-Iodoocta-3,4-diene can be achieved through several methods. One common approach involves the dehydrohalogenation of organohalides. This method typically requires the use of a strong base to eliminate hydrogen halide from the precursor molecule, resulting in the formation of the diene structure . Another method involves the hydroboration of bromo-substituted enynes followed by hydride addition . Industrial production methods may vary, but they generally involve similar principles of dehydrohalogenation and hydroboration.
Chemical Reactions Analysis
1-Iodoocta-3,4-diene undergoes a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of an atom or group of atoms in the molecule. Common reagents include halogens and nucleophiles.
Cycloaddition: This reaction involves the addition of two or more unsaturated molecules to form a cyclic product.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or diols, while reduction may yield alkanes or alkenes.
Scientific Research Applications
1-Iodoocta-3,4-diene has several applications in scientific research:
Biology: It can be used in the study of enzyme-catalyzed reactions and the development of new biochemical assays.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Iodoocta-3,4-diene involves its interaction with various molecular targets and pathways. For example, in cycloaddition reactions, the compound acts as a diene, reacting with a dienophile to form a cyclic product. The reaction proceeds through a concerted mechanism, where the π-electrons of the diene and dienophile interact to form new σ-bonds . This mechanism is highly dependent on the electronic and steric properties of the reactants.
Comparison with Similar Compounds
1-Iodoocta-3,4-diene can be compared with other similar compounds, such as:
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
Isoprene: Another conjugated diene used in the production of natural rubber.
2,5-Hexadiene: A non-conjugated diene with different reactivity compared to conjugated dienes.
The uniqueness of this compound lies in its iodine substitution, which imparts distinct reactivity and properties compared to other dienes.
Properties
CAS No. |
84672-42-4 |
|---|---|
Molecular Formula |
C8H13I |
Molecular Weight |
236.09 g/mol |
InChI |
InChI=1S/C8H13I/c1-2-3-4-5-6-7-8-9/h4,6H,2-3,7-8H2,1H3 |
InChI Key |
QCNJGUZWRQTIJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C=CCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


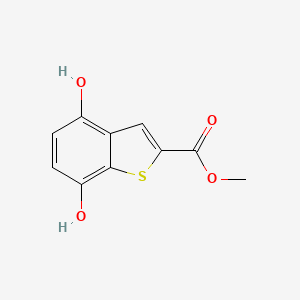
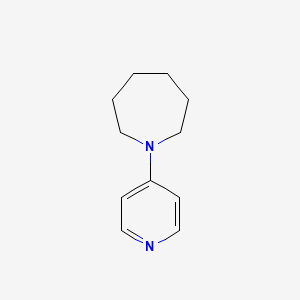
![(6S)-2-Azaspiro[5.5]undecan-7-one](/img/structure/B14418858.png)
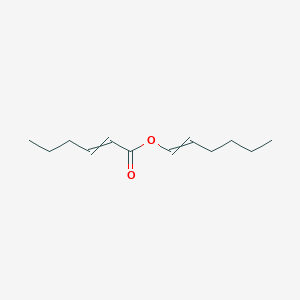
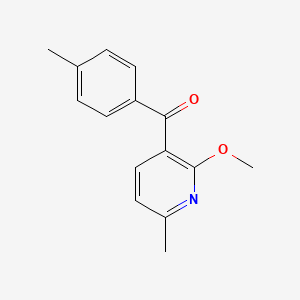
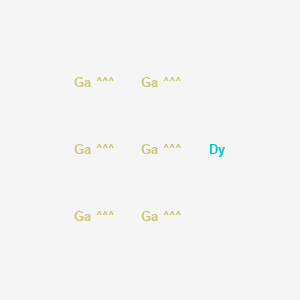

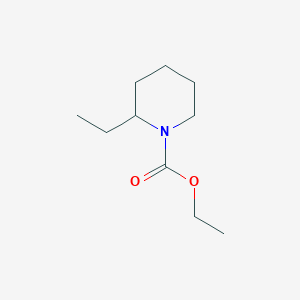
![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]tetradecanoyl chloride](/img/structure/B14418885.png)
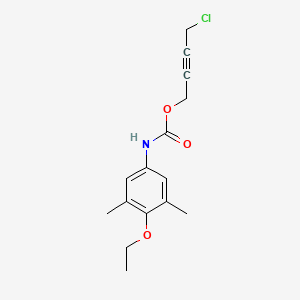
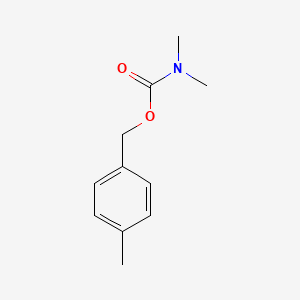
![3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline](/img/structure/B14418904.png)
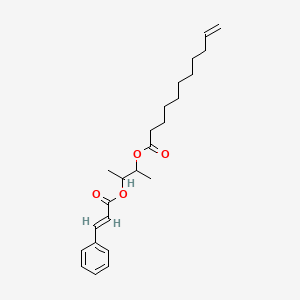
![Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate](/img/structure/B14418911.png)
